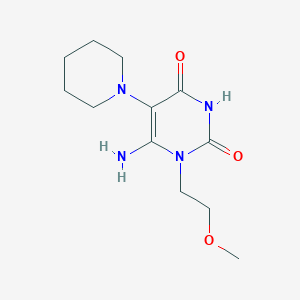![molecular formula C13H16ClNO4 B1271401 2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid CAS No. 672309-92-1](/img/structure/B1271401.png)
2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid" is a chemical entity that appears to be related to a class of compounds known as acylamino acids. These compounds are characterized by the presence of an acyl group attached to an amino acid. The specific structure of this compound suggests it may have unique properties and potential applications in pharmaceuticals, given its structural similarity to other compounds mentioned in the provided research.
Synthesis Analysis
The synthesis of related acylamino acids has been explored in various studies. For instance, the action of acetic anhydride and perchloric acid on simple α-acylamino-acids can yield oxazolinium perchlorates, which are related to the compound . These findings suggest that similar methods could potentially be applied to synthesize the compound of interest, although the exact synthesis pathway for "2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid" is not detailed in the provided abstracts.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. For example, molecules of [chloro(phenyl)methyleneamino]oxyacetic acid are linked into dimers through hydrogen bonds, and these dimers are further connected into chains by aromatic pi-pi stacking interactions . This information is valuable as it provides insight into the potential molecular interactions and structural characteristics that "2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid" might exhibit.
Chemical Reactions Analysis
Chemical reactions involving acylamino acids can lead to various products. The cyclisation of α-acylamino-acids in the presence of perchloric acid, for example, results in the formation of oxazolinium perchlorates, which can undergo further reactions such as ring opening or condensation with benzaldehyde . These reactions are indicative of the reactivity of such compounds and suggest that "2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid" may also participate in similar chemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of acylamino acids can be determined using spectrophotometric methods, as demonstrated by the determination of [2-(2,6-dichloro-phenylamino)-phenyl]-acetic acid in pharmaceuticals . The method involves the formation of an ion associate and its subsequent spectrophotometric detection. This approach could potentially be adapted to analyze the physical and chemical properties of "2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid", although specific data on this compound's properties are not provided in the abstracts.
科学的研究の応用
Photolytic Transformation Studies
Eriksson, Svanfelt, and Kronberg (2010) examined the photolytic transformation of diclofenac (a derivative of 2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid) and its transformation products in aqueous solutions. They identified previously unreported transformation products and studied the degradation process under UV irradiation, revealing the pathways and by-products of diclofenac degradation in water bodies (Eriksson, L., Svanfelt, J., Kronberg, L., 2010).
Synthesis and Antibacterial Activity
Desai, Dave, Shah, and Vyas (2001) focused on the synthesis of novel compounds, including derivatives of 2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid. They evaluated these compounds for their in vitro growth inhibitory activity against several microbes, indicating the potential of these derivatives in antibacterial applications (Desai, N., Dave, D., Shah, M., Vyas, G., 2001).
Reaction Mechanism and Synthesis Studies
Velikorodov, Shustova, and Nosachev (2017) explored the reaction mechanisms involving acetophenones and phenylglycine, leading to the synthesis of compounds related to 2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid. Their research contributes to the understanding of reaction pathways and the creation of related chemical structures (Velikorodov, A. V., Shustova, E., Nosachev, S. B., 2017).
Safety And Hazards
In case of inhalation, the affected person should be brought to fresh air immediately . In case of skin contact, wash with plenty of water . In case of eye contact, rinse intensively with water for at least 15 minutes (eye shower) . If swallowed, do not induce vomiting . 2-Chlor-2-methylpropane forms easily flammable vapor-air mixtures . The compound has a flash point at about -33 °C .
特性
IUPAC Name |
2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-9-6-4-5-8(11(9)14)7-10(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBHSJANXHFBRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1Cl)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373772 |
Source


|
| Record name | 2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid | |
CAS RN |
672309-92-1 |
Source


|
| Record name | 2-Chloro-3-[[(1,1-dimethylethoxy)carbonyl]amino]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672309-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

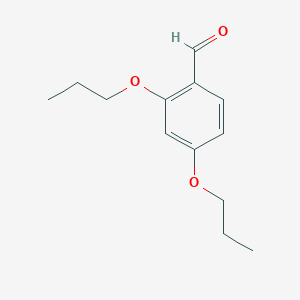
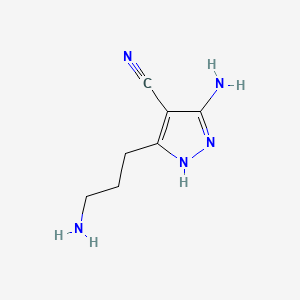
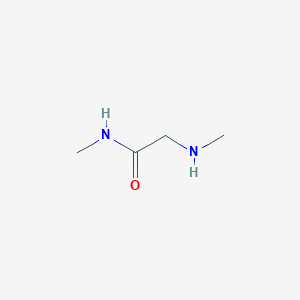
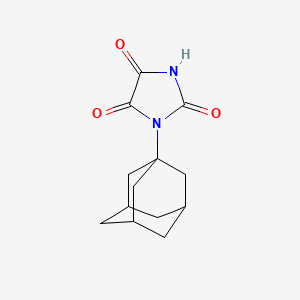
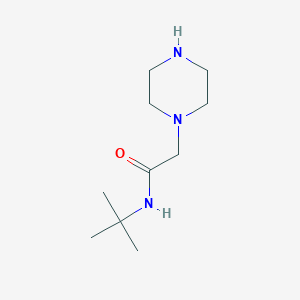

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)
